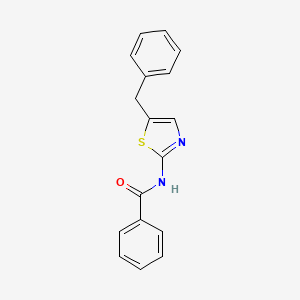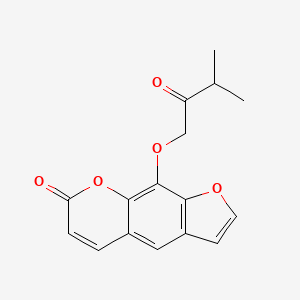
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide est un composé hétérocyclique qui a suscité l'attention en raison de ses caractéristiques structurelles uniques et de ses applications potentielles dans divers domaines scientifiques. Ce composé est constitué d'un noyau de chromène fusionné à un cycle pyridine et d'un groupe amide, ce qui en fait une molécule polyvalente pour les modifications chimiques et les interactions biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante comprend la condensation de la 3-aminopyridine avec l'acide 4-oxo-4H-chromene-2-carboxylique en milieu acide pour former la liaison amide souhaitée. La réaction est généralement réalisée en présence d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'un catalyseur tel que la DMAP (4-diméthylaminopyridine) pour améliorer le rendement et la sélectivité.
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels tels que la température, la pression et le temps de réaction, conduisant à une efficacité accrue et à une constance de la qualité du produit. L'utilisation de catalyseurs et de solvants éco-compatibles est également mise en avant pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium peuvent convertir le groupe carbonyle en groupe hydroxyle.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées sur le cycle pyridine en utilisant des agents halogénants ou d'autres électrophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants comme la N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Enquêté pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou interagir avec un récepteur pour moduler ses voies de signalisation. Les voies et les cibles exactes dépendent du contexte biologique spécifique et des modifications apportées au composé.
Applications De Recherche Scientifique
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
4-oxo-4H-chromene-2-carboxamide : N'a pas le cycle pyridine, ce qui le rend moins polyvalent dans les interactions biologiques.
N-(pyridin-3-yl)-4H-chromene-2-carboxamide : N'a pas le groupe oxo, ce qui affecte sa réactivité et ses propriétés de liaison.
4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide : Structure similaire mais avec le cycle pyridine dans une position différente, conduisant à des activités biologiques différentes.
Unicité
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide se démarque par sa combinaison unique d'un noyau de chromène, d'un cycle pyridine et d'un groupe oxo. Cette combinaison permet des modifications chimiques diverses et des interactions avec diverses cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement dans de multiples domaines.
Propriétés
Formule moléculaire |
C15H10N2O3 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c18-12-8-14(20-13-6-2-1-5-11(12)13)15(19)17-10-4-3-7-16-9-10/h1-9H,(H,17,19) |
Clé InChI |
QUBZJXRRVBKAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12136654.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12136671.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12136674.png)
![N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12136677.png)
![(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136682.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12136693.png)
methyl}-4H-pyran-4-one](/img/structure/B12136701.png)
![N-(2-methoxyethyl)-2-[4-(propan-2-yloxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12136706.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136707.png)
